N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-fluorobenzamide
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Overview
Description
N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-fluorobenzamide is a complex organic compound that features a benzofuran ring, a thiazole ring, and a fluorobenzamide group
Mechanism of Action
Target of Action
Benzofuran derivatives have been found to exhibit a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They have been used in the treatment of various diseases such as cancer or psoriasis .
Mode of Action
Benzofuran derivatives have been shown to interact with various biological targets, leading to changes in cellular processes . For example, some benzofuran derivatives have been found to inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, slowing down conduction velocity and reducing sinus node autonomy .
Biochemical Pathways
For instance, some benzofuran derivatives have been found to inhibit the production of pro-inflammatory cytokines, playing a role in anti-inflammatory treatment .
Pharmacokinetics
Its elimination was fast, and enterohepatic circulation was observed in rats .
Result of Action
For example, BPAP has been shown to have neuroprotective and memory stimulatory effects similar to those of deprenyl but without the ability to inhibit the MAO-B enzyme .
Action Environment
For example, changes in lifestyle and environmental factors have been linked to the increased prevalence of chronic diseases such as cancer .
Biochemical Analysis
Biochemical Properties
It has been suggested that benzofuran compounds can have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Cellular Effects
N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-fluorobenzamide has been tested for its cytotoxic effects on various human cancer cell lines, including leukemia, prostate cancer, colorectal cancer, and renal cell carcinoma. The studies have shown promising results in inhibiting cell growth, indicating potential use in cancer therapy.
Molecular Mechanism
It is known that benzofuran derivatives can interact with various biomolecules and potentially inhibit or activate enzymes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-fluorobenzamide typically involves multi-step organic reactions. One common method includes the formation of the benzofuran ring through the cyclization of o-hydroxyacetophenones under basic conditions . The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides . The final step involves the coupling of the benzofuran and thiazole intermediates with 2-fluorobenzoyl chloride under appropriate conditions to form the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of microwave-assisted synthesis can significantly reduce reaction times and improve overall productivity .
Chemical Reactions Analysis
Types of Reactions
N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-fluorobenzamide undergoes various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form benzofuran-2,3-dione derivatives.
Substitution: The fluorine atom on the benzamide group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) is commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Benzofuran-2,3-dione derivatives.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-fluorobenzamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Properties
IUPAC Name |
N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11FN2O2S/c19-13-7-3-2-6-12(13)17(22)21-18-20-14(10-24-18)16-9-11-5-1-4-8-15(11)23-16/h1-10H,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQRJTKURSNBWGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=CSC(=N3)NC(=O)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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